

cytotoxicity of 1-methyl-1H-pyrazole-3-carboxamide on human cancer cell lines

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1282752

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Lack of Publicly Available Data for 1-methyl-1H-pyrazole-3-carboxamide

Extensive searches of scientific literature have revealed a notable absence of publicly available data regarding the specific cytotoxicity of **1-methyl-1H-pyrazole-3-carboxamide** on human cancer cell lines. While the broader class of pyrazole-containing compounds is a subject of significant interest in anticancer research, studies focusing on this particular unsubstituted molecule are not readily found.

Therefore, this guide provides a comparative analysis of the cytotoxic effects of closely related 1H-pyrazole-3-carboxamide derivatives on various human cancer cell lines, based on available experimental data. This information is intended to offer researchers, scientists, and drug development professionals a valuable perspective on the potential of this chemical scaffold.

Comparison of Cytotoxicity of 1H-Pyrazole-3-Carboxamide Derivatives

Several derivatives of 1H-pyrazole-3-carboxamide have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Quantitative Data Summary

The following table summarizes the IC50 values for various 1H-pyrazole-3-carboxamide derivatives against different human cancer cell lines, as reported in recent studies.

Compound ID/Reference	Derivative Structure/Name	Cancer Cell Line	IC50 (μM)
pym-5[1][2]	5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide	HepG2 (Liver Carcinoma)	> 25
HCT116 (Colon Carcinoma)	12.5		
Compound 6c[3]	1,3,5-trisubstituted-1H-pyrazole derivative	PC-3 (Prostate Cancer)	7.3
MCF-7 (Breast Cancer)	4.8		
A549 (Lung Cancer)	6.5		
Compound 8[3]	1,3,5-trisubstituted-1H-pyrazole derivative	PC-3 (Prostate Cancer)	5.5
MCF-7 (Breast Cancer)	3.9		
A549 (Lung Cancer)	4.2		
Compound 10b[3]	1,3,5-trisubstituted-1H-pyrazole derivative	PC-3 (Prostate Cancer)	9.1
MCF-7 (Breast Cancer)	8.7		
A549 (Lung Cancer)	10.2		
Compound 10c[3]	1,3,5-trisubstituted-1H-pyrazole derivative	PC-3 (Prostate Cancer)	6.2
MCF-7 (Breast Cancer)	5.1		

A549 (Lung Cancer)	7.8		
L2[4][5]	3,5-diphenyl-1H-pyrazole	CFPAC-1 (Pancreatic Cancer)	61.7 ± 4.9
PANC-1 (Pancreatic Cancer)	> 100		
MDA-MB-231 (Breast Cancer)	> 100		
MCF-7 (Breast Cancer)	> 100		
CaSki (Cervical Cancer)	> 100		
HeLa (Cervical Cancer)	> 100		
L3[4][5]	3-(trifluoromethyl)-5-phenyl-1H-pyrazole	CFPAC-1 (Pancreatic Cancer)	> 100
PANC-1 (Pancreatic Cancer)	> 100		
MDA-MB-231 (Breast Cancer)	> 100		
MCF-7 (Breast Cancer)	81.48 ± 0.89		
CaSki (Cervical Cancer)	> 100		
HeLa (Cervical Cancer)	> 100		

Experimental Protocols

The evaluation of cytotoxicity for the pyrazole derivatives cited in this guide predominantly utilized the MTT assay. The following is a generalized protocol based on the methodologies

described in the referenced studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Cell Lines and Culture Conditions

- **Human Cancer Cell Lines:** A variety of cell lines were used, including HepG2 (liver), HCT116 (colon), PC-3 (prostate), MCF-7 (breast), A549 (lung), CFPAC-1 and PANC-1 (pancreatic), and CaSki and HeLa (cervical).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Culture Medium:** Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[\[2\]](#) The medium was supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.
- **Incubation:** Cells were maintained in a humidified atmosphere with 5% CO₂ at 37°C.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

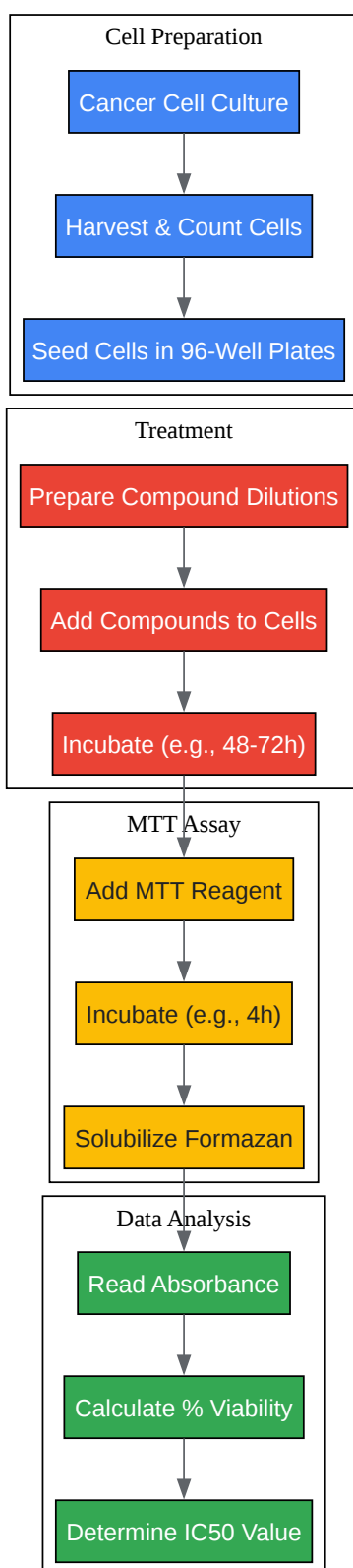
- **Cell Seeding:** Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a specific density (e.g., 5×10^3 to 1×10^4 cells/well). The plates were then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The pyrazole derivatives were dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create stock solutions. These were further diluted with culture medium to achieve a range of final concentrations. The medium in the wells was replaced with the medium containing the test compounds, and the plates were incubated for a specified period (typically 48 or 72 hours). Control wells contained medium with DMSO (vehicle control) and untreated cells.
- **MTT Addition and Incubation:** After the treatment period, the medium was removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in medium) was added to each well. The plates were incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

- **Formazan Solubilization:** The MTT solution was removed, and a solubilizing agent, such as DMSO or a specialized detergent solution, was added to each well to dissolve the formazan crystals, resulting in a colored solution.
- **Data Acquisition:** The absorbance of the colored solution in each well was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
- **Data Analysis:** The absorbance of the wells treated with the compounds was compared to the absorbance of the vehicle control wells to determine the percentage of cell viability. The IC50 value was then calculated by plotting the compound concentration against the percentage of cell viability and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the pyrazole derivatives using the MTT assay.

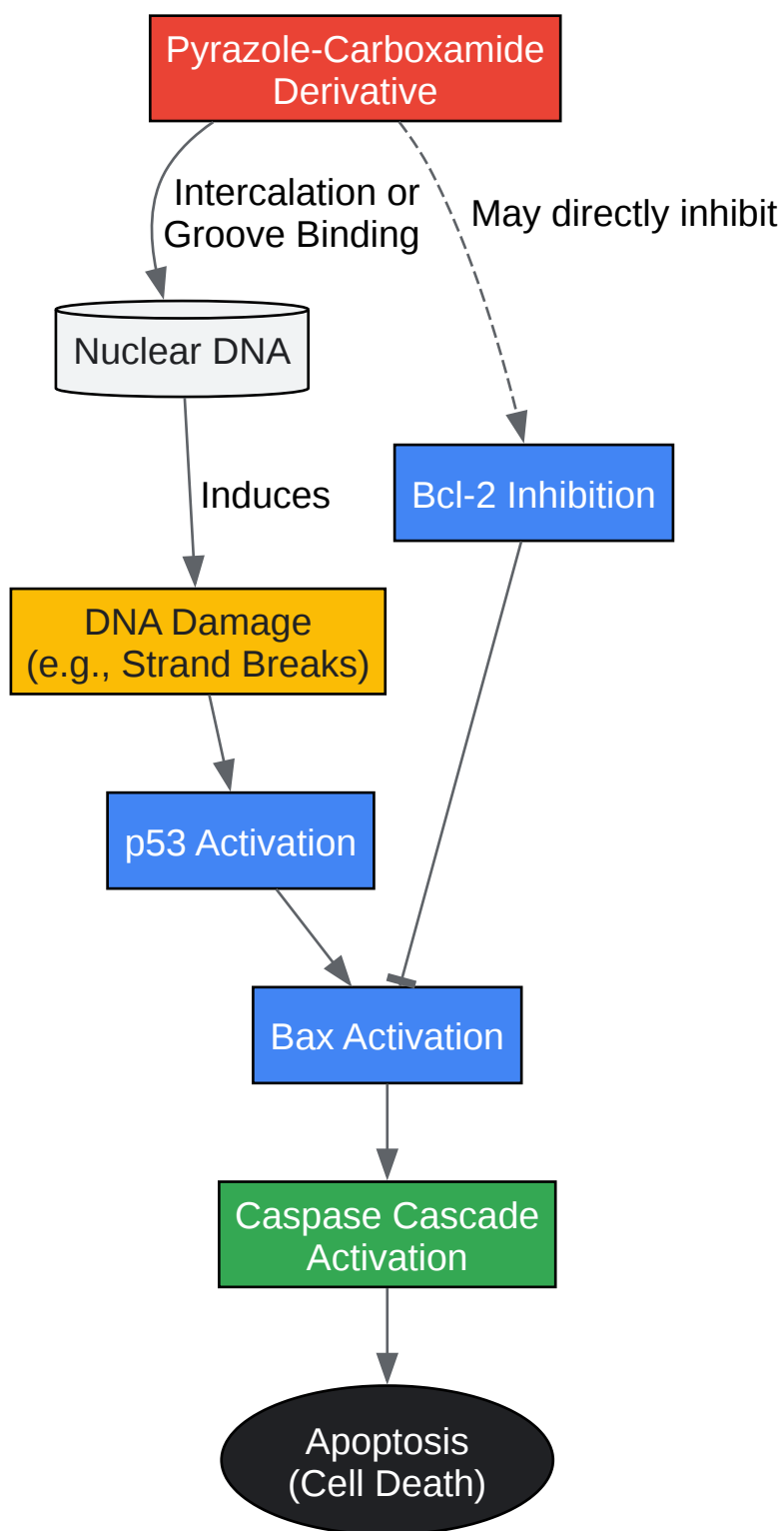


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Caption: General workflow for determining the cytotoxicity of compounds via the MTT assay.

Proposed Signaling Pathway: DNA Damage and Apoptosis Induction

Some studies suggest that pyrazole-carboxamide derivatives may exert their anticancer effects by interacting with DNA and inducing apoptosis (programmed cell death).^{[1][3]} The diagram below illustrates a potential mechanism of action where the compound leads to DNA damage, which in turn activates apoptotic pathways.



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Caption: Proposed mechanism involving DNA damage and apoptosis induction by pyrazole derivatives.

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